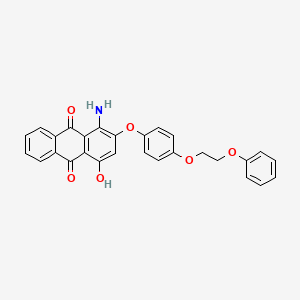
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthraquinone , is a synthetic organic compound. Its chemical formula is C₂₈H₂₁NO₆ , and its molecular weight is approximately 467.47 g/mol . Unfortunately, specific melting point data is not available.
Méthodes De Préparation
a. Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of an anthraquinone derivative (such as 9,10-anthracenedione) with an amine (e.g., aniline) to introduce the amino group. Subsequent etherification with phenoxyethanol provides the desired compound .
b. Reaction Conditions
The exact reaction conditions (temperature, solvent, catalysts) may vary depending on the specific synthetic method employed. Researchers typically optimize these parameters to achieve high yields.
c. Industrial Production
While industrial-scale production methods are not widely documented, laboratories can synthesize this compound for research purposes.
Analyse Des Réactions Chimiques
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could yield hydroquinone-like products.
Substitution: Substitution reactions at the amino or hydroxyl groups are possible.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role in these reactions.
Applications De Recherche Scientifique
This compound finds applications across multiple fields:
Chemistry: Used as a precursor for other anthraquinone-based dyes and pigments.
Biology: Investigated for its potential as an antitumor agent due to its structural resemblance to anthracycline antibiotics.
Medicine: Research explores its cytotoxic effects and potential therapeutic applications.
Industry: Employed in dyeing, printing, and colorant industries.
Mécanisme D'action
The precise mechanism by which 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone exerts its effects remains an active area of study. It likely interacts with cellular targets, affecting processes such as DNA replication or cell cycle regulation.
Comparaison Avec Des Composés Similaires
While no direct analogs exist, its unique combination of amino, hydroxyl, and phenoxy groups sets it apart from other anthraquinones.
Propriétés
Numéro CAS |
55154-36-4 |
|---|---|
Formule moléculaire |
C28H21NO6 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H21NO6/c29-26-23(16-22(30)24-25(26)28(32)21-9-5-4-8-20(21)27(24)31)35-19-12-10-18(11-13-19)34-15-14-33-17-6-2-1-3-7-17/h1-13,16,30H,14-15,29H2 |
Clé InChI |
XRESJEKELBUBIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


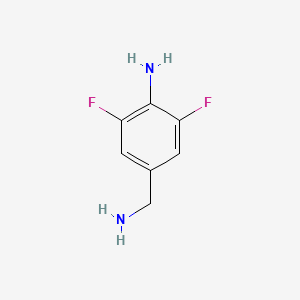


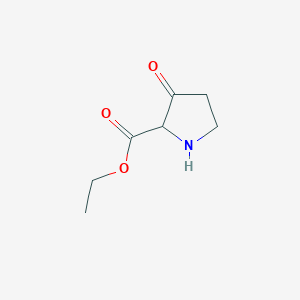
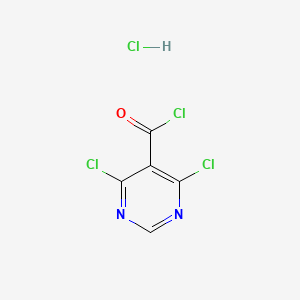

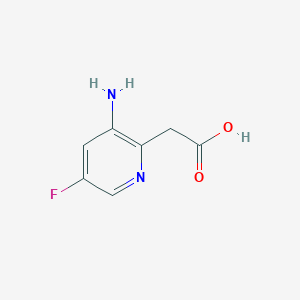
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
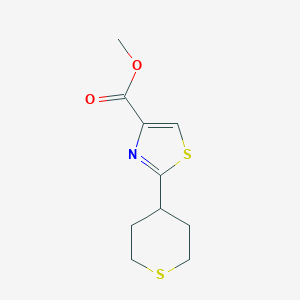
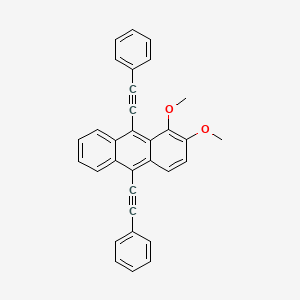
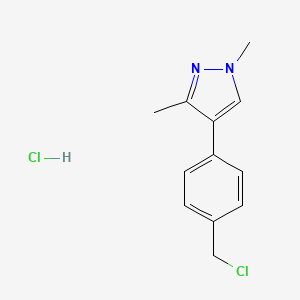
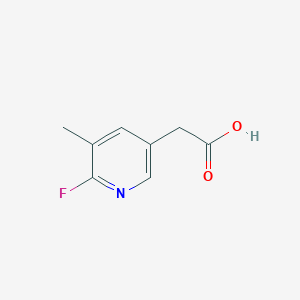

![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
